3-((4-Phenyl-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one
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Overview
Description
3-((4-Phenylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an oxazolo[4,5-b]pyridine core linked to a phenylpiperazine moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Phenylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one typically involves the formation of the oxazolo[4,5-b]pyridine core followed by the introduction of the phenylpiperazine moiety. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazolo[4,5-b]pyridine ring. The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions using reagents like phenylpiperazine and suitable leaving groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((4-Phenylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((4-Phenylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-((4-Phenylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Diphenyl-1,3-oxazolo[5,4-b]pyridin-7-yl)-2-naphthol
- 1-(5-Methyl-1,3-oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid
- 2-(3,4-Dichlorophenyl)oxazolo[4,5-b]pyridine
Uniqueness
3-((4-Phenylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one is unique due to its specific combination of the oxazolo[4,5-b]pyridine core and the phenylpiperazine moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
134336-96-2 |
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Molecular Formula |
C17H18N4O2 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
3-[(4-phenylpiperazin-1-yl)methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C17H18N4O2/c22-17-21(16-15(23-17)7-4-8-18-16)13-19-9-11-20(12-10-19)14-5-2-1-3-6-14/h1-8H,9-13H2 |
InChI Key |
UJOCRAPCZVNLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=C(C=CC=N3)OC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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